

An In-Depth Technical Guide to the Spectral Data of 4'-Nitrobenzanilide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A-77003

Cat. No.: B1664747

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4'-Nitrobenzanilide, a key chemical intermediate. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with the experimental protocols for these analyses. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Data Presentation

The quantitative spectral data for 4'-Nitrobenzanilide is summarized in the tables below for ease of reference and comparison.

Mass Spectrometry Data

Mass spectrometry of 4'-Nitrobenzanilide was conducted using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI-B). The key fragments are detailed below.

[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
242	11.12	[M]+ (Molecular Ion)
105	99.99	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	46.66	[C ₆ H ₅] ⁺ (Phenyl cation)
106	7.87	Not Specified
51	10.73	Not Specified

Infrared (IR) Spectroscopy Data

The following table outlines the characteristic infrared absorption bands for 4'-Nitrobenzanilide, obtained via the KBr-Pellet technique.[\[1\]](#) The assignments are based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300	Strong	N-H Stretch (Amide)
~1660	Strong	C=O Stretch (Amide I)
~1590	Medium	C=C Stretch (Aromatic)
~1540	Strong	N-H Bend (Amide II)
~1500 & ~1340	Strong	Asymmetric & Symmetric N-O Stretch (Nitro group)
~750-700	Strong	C-H Bending (Aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectral data presented below are predicted values generated using advanced algorithms and are intended to provide a close approximation of experimental results. The data was obtained using online prediction tools.

¹H NMR Predicted Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.25	Doublet	2H	Protons ortho to the nitro group
~7.90	Doublet	2H	Protons meta to the nitro group
~7.85	Doublet	2H	Protons ortho to the carbonyl group
~7.55	Triplet	1H	Proton para to the carbonyl group
~7.50	Triplet	2H	Protons meta to the carbonyl group
~10.5	Singlet	1H	Amide N-H

¹³C NMR Predicted Data

Chemical Shift (ppm)	Assignment
~166	C=O (Amide Carbonyl)
~145	Aromatic C-NO ₂
~143	Aromatic C-NH
~134	Aromatic C-C=O
~132	Aromatic CH (para to C=O)
~129	Aromatic CH (meta to C=O)
~128	Aromatic CH (ortho to C=O)
~125	Aromatic CH (meta to NO ₂)
~120	Aromatic CH (ortho to NO ₂)

Experimental Protocols

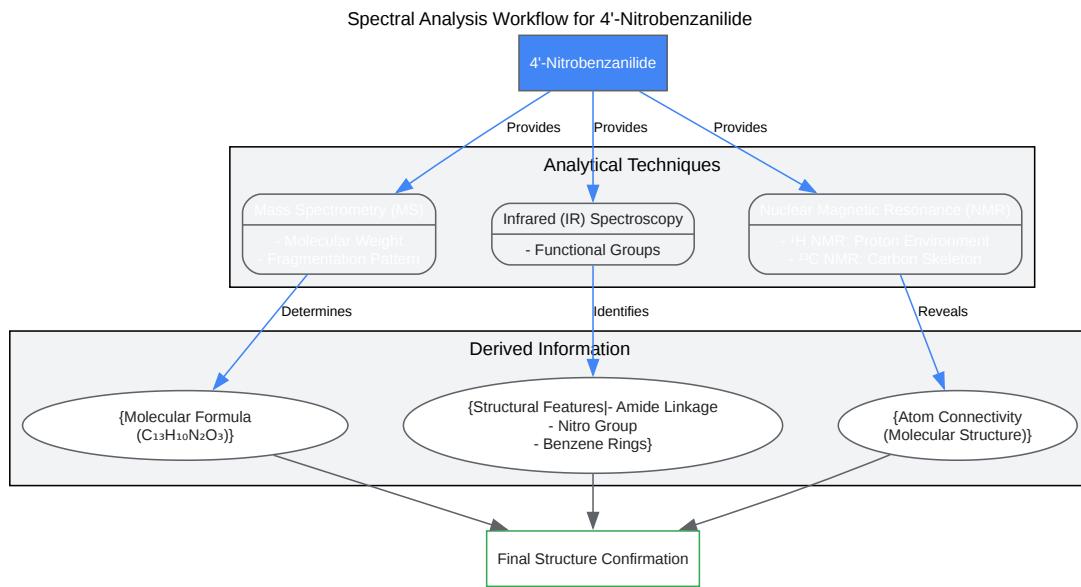
Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry (Electron Ionization)

- **Sample Preparation:** A small quantity of 4'-Nitrobenzanilide is introduced into the mass spectrometer, typically via a direct insertion probe or after separation using a gas chromatograph. The sample must be volatile enough to be vaporized under the high vacuum of the instrument.
- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The excess energy from the electron bombardment causes the molecular ions to fragment into smaller, characteristic charged species.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that shows the relative intensity of each fragment.

FT-IR Spectroscopy (KBr Pellet Method)

- **Sample Preparation:** Approximately 1-2 mg of finely ground 4'-Nitrobenzanilide is mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is thoroughly ground in an agate mortar to ensure homogeneity.
- **Pellet Formation:** The powdered mixture is transferred to a pellet die and compressed under high pressure (several tons) using a hydraulic press. This process forms a thin, transparent, or translucent pellet.
- **Analysis:** The KBr pellet is placed in a sample holder within the FT-IR spectrometer. A beam of infrared radiation is passed through the pellet.


- Data Acquisition: The detector measures the amount of light that is transmitted through the sample at each wavelength. The resulting data is transformed into an infrared spectrum, which plots absorbance or transmittance versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)

- Sample Preparation: A solid sample of 4'-Nitrobenzanilide is finely ground and packed into a solid-state NMR rotor.
- Data Acquisition: The rotor is placed in the NMR probe and spun at a high speed at the magic angle (54.7°) with respect to the main magnetic field. This technique, known as Magic Angle Spinning (MAS), is used to average out anisotropic interactions and obtain higher resolution spectra for solid samples. A series of radiofrequency pulses are applied to the sample to excite the nuclei.
- Signal Detection: The resulting NMR signal (Free Induction Decay or FID) is detected, amplified, and digitized.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum displays the chemical shifts of the different nuclei, providing information about the chemical environment of the atoms in the molecule. For solution-state NMR, the solid sample would first be dissolved in a suitable deuterated solvent.

Mandatory Visualization

The following diagram illustrates the logical workflow of spectral analysis for the structural elucidation of 4'-Nitrobenzanilide.

[Click to download full resolution via product page](#)

Caption: Workflow of spectral analysis for 4'-Nitrobenzaniide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Nitrobenzanilide | C13H10N2O3 | CID 76930 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/76930)]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Data of 4'-Nitrobenzanilide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664747#4-nitrobenzanilide-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com